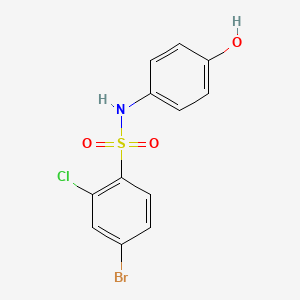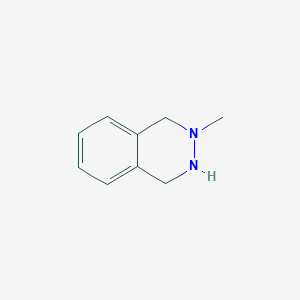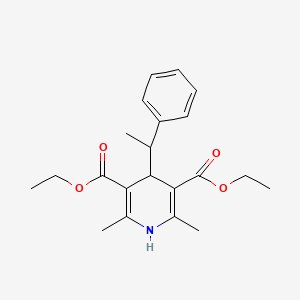
3-(2-Amino-acetyl)-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Amino-acetil)-croman-2-ona es un compuesto heterocíclico que pertenece a la clase de las cromonas. Este compuesto se caracteriza por la presencia de una estructura central de cromona con un sustituyente amino-acetil en la tercera posición.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(2-Amino-acetil)-croman-2-ona típicamente involucra la reacción de derivados de cromona con precursores amino-acetil. Un método común es la reacción de tres componentes de Kabachnic-Fields, que involucra la condensación de cromona, un aldehído aromático y un compuesto amino-acetil en presencia de un catalizador ácido de Lewis como el perclorato de litio . La reacción se lleva a cabo bajo condiciones suaves, a menudo a temperatura ambiente, y produce el producto deseado con alta pureza.
Métodos de producción industrial
La producción industrial de 3-(2-Amino-acetil)-croman-2-ona puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y plataformas de síntesis automatizada puede mejorar la eficiencia y la escalabilidad del proceso de producción. Además, la optimización de las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, puede mejorar aún más el rendimiento y reducir los costos de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(2-Amino-acetil)-croman-2-ona experimenta varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar quinonas correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas, como derivados dihidro.
Sustitución: El grupo amino-acetil puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de varios derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan con frecuencia.
Sustitución: Los reactivos como los haluros de alquilo y los cloruros de acilo se utilizan en reacciones de sustitución, a menudo en presencia de una base o un catalizador ácido.
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen quinonas oxidadas, derivados dihidro reducidos y varios derivados sustituidos de cromona. Estos productos pueden exhibir diversas propiedades químicas y biológicas, lo que los hace valiosos para futuras investigaciones y aplicaciones.
Aplicaciones Científicas De Investigación
Química: El compuesto sirve como un bloque de construcción versátil para la síntesis de moléculas orgánicas complejas y materiales.
Medicina: El compuesto se está investigando por sus posibles aplicaciones terapéuticas, particularmente en el tratamiento del cáncer y las enfermedades infecciosas.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a sus propiedades químicas únicas.
Mecanismo De Acción
El mecanismo de acción de 3-(2-Amino-acetil)-croman-2-ona involucra su interacción con objetivos moleculares y vías específicas. Por ejemplo, su actividad anticancerígena se atribuye a su capacidad para inhibir enzimas clave y vías de señalización involucradas en la proliferación y supervivencia celular . El compuesto también puede inducir estrés oxidativo y apoptosis en las células cancerosas, lo que lleva a su destrucción selectiva. Además, su actividad antimicrobiana está relacionada con su capacidad para interrumpir las membranas celulares bacterianas e inhibir procesos metabólicos esenciales.
Comparación Con Compuestos Similares
3-(2-Amino-acetil)-croman-2-ona se puede comparar con otros compuestos similares, como:
3-(2-Amino-acetil)-quinazolin-4(3H)-ona: Este compuesto comparte una estructura central similar pero con un anillo de quinazolinona en lugar de un anillo de cromona.
Derivados del ácido 4-aminobenzoico: Estos compuestos también contienen un grupo amino y exhiben diversas actividades biológicas.
La singularidad de 3-(2-Amino-acetil)-croman-2-ona radica en su combinación específica de características estructurales y grupos funcionales, que contribuyen a sus propiedades químicas y biológicas distintivas.
Propiedades
Fórmula molecular |
C11H9NO3 |
|---|---|
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
3-(2-aminoacetyl)chromen-2-one |
InChI |
InChI=1S/C11H9NO3/c12-6-9(13)8-5-7-3-1-2-4-10(7)15-11(8)14/h1-5H,6,12H2 |
Clave InChI |
UDTUWGOIPYQEDB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B12128298.png)


![2-chloro-N'-{4-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}benzohydrazide](/img/structure/B12128325.png)

![Ethyl 6-imino-11-methyl-2-oxo-7-(propan-2-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B12128336.png)
![4-{4-(4-chlorophenyl)-5-[(2,6-difluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12128341.png)

![1-ethyl-4'-hydroxy-1'-(2-methoxyethyl)-3'-{[3-methyl-4-(prop-2-en-1-yloxy)phenyl]carbonyl}spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B12128349.png)
![2-amino-1-(4-ethylphenyl)-N-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12128352.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[4-(propan-2-yl)benzyl]thiophene-2-carboxamide](/img/structure/B12128360.png)
![Phenol, 2-[4,5-dihydro-3-(4-methylphenyl)-1H-pyrazol-5-yl]-5-methyl-](/img/structure/B12128369.png)
![2-[(3-hydroxypropyl)amino]-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12128374.png)
